molecular formula C19H16N2O3 B1241992 (5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione

(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione

Cat. No. B1241992
M. Wt: 320.3 g/mol
InChI Key: AAVOAHFDNAXPPM-HIUUTUCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-28414 is a member of phenols.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Ring Opening Reactions : The compound is involved in ring-opening reactions, such as those with cyclic secondary amines, which can lead to the formation of various derivatives with potential biological activities (Šafár̆ et al., 2000).

  • Synthesis of Pyranopyrimidines : It's used in the synthesis of pyranopyrimidine derivatives, which have shown potential as biological agents with anti-inflammatory and antimicrobial activities (Veeranna et al., 2022).

Structural Analysis and Characterization

  • X-ray Crystal Structure Determination : The compound's derivatives have been characterized by various techniques, including X-ray crystallography, to elucidate their molecular structure (Lv et al., 2013).

  • Derivatives Synthesis and Analysis : Studies have been conducted on the synthesis of various derivatives of pyrrolidine-2,4-dione (tetramic acid) and their structural characterization (Mulholland et al., 1972).

Biological and Pharmacological Applications

  • Anticonvulsant Activity : Some derivatives of this compound exhibit anticonvulsant properties, making them potential candidates for the development of new antiepileptic drugs (Sorokina et al., 2007).

  • Inhibitory Activity : Derivatives of this compound have shown inhibitory activity against various biological targets, indicating potential uses in drug discovery and development (Rybka et al., 2016).

Agricultural Applications

  • Herbicidal Activities : Novel derivatives have been synthesized and tested for their herbicidal activities, showing promise as potential agrochemicals (Han et al., 2012).

properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione

InChI

InChI=1S/C19H16N2O3/c22-15-8-6-13(7-9-15)10-17-18(23)16(19(24)21-17)12-20-11-14-4-2-1-3-5-14/h1-10,12,16,22H,11H2,(H,21,24)/b17-10-,20-12?

InChI Key

AAVOAHFDNAXPPM-HIUUTUCUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN=CC2C(=O)/C(=C/C3=CC=C(C=C3)O)/NC2=O

SMILES

C1=CC=C(C=C1)CN=CC2C(=O)C(=CC3=CC=C(C=C3)O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)CN=CC2C(=O)C(=CC3=CC=C(C=C3)O)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione
Reactant of Route 2
(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione
Reactant of Route 3
(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione
Reactant of Route 4
(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione
Reactant of Route 5
(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione
Reactant of Route 6
(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione

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